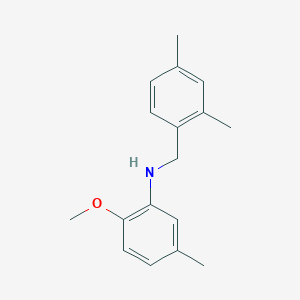![molecular formula C17H16N2O3S B5708682 1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related aromatic dianhydride monomers and polyimides demonstrates the intricate methodologies involved in producing complex molecules. Novel pyridine-containing aromatic dianhydrides have been synthesized through nitro displacement and subsequent reactions, highlighting the multifaceted approaches required for such chemical syntheses (Wang et al., 2006).
Molecular Structure Analysis
X-ray diffraction studies provide insight into the molecular structures of synthesized compounds, revealing details about intramolecular and intermolecular forces that stabilize these molecules. For instance, the molecular structure of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide and its reaction products with oxidants were elucidated, showcasing the importance of such analyses in understanding compound geometries (Rybakov et al., 2003).
Chemical Reactions and Properties
Investigations into the reactions of 4-nitrophenyl benzoate and thionobenzoates with pyridines have shed light on the reactivity and mechanistic pathways of related compounds. Such studies inform on how modifications to the electrophilic center and substituents affect reaction mechanisms and outcomes, contributing to a deeper understanding of chemical reactivity and properties (Um et al., 2006).
Physical Properties Analysis
The synthesis and characterization of novel polyimides derived from aromatic dianhydrides and diamines reveal the physical properties of these materials, such as solubility, thermal stability, and mechanical strength. These properties are crucial for assessing the potential applications of such compounds in various fields (Zhang et al., 2005).
Chemical Properties Analysis
The study of nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile offers insights into the chemical properties of related compounds. Understanding the kinetics and mechanisms of such reactions is essential for predicting the behavior of similar molecules under various conditions (Koh et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-nitrophenyl)sulfanylphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(18-11-5-6-12-18)13-7-1-3-9-15(13)23-16-10-4-2-8-14(16)19(21)22/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBPGDKFLFKUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)


![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)


![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)

